molecular formula C14H24N2O4 B1449463 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1822523-41-0

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B1449463
CAS No.: 1822523-41-0
M. Wt: 284.35 g/mol
InChI Key: JBCQABZUNBRISD-UHFFFAOYSA-N
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Description

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound with the molecular formula C14H24N2O4. It is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry. The compound is characterized by its spirocyclic structure, which includes a diazaspirodecane core and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for scalability, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions (e.g., using trifluoroacetic acid).

    Substitution: Nucleophilic substitution reactions at the diazaspirodecane core.

    Oxidation and Reduction: Potential oxidation of the amine groups and reduction of any ketone functionalities.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Deprotection: The primary product is the free amine form of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid largely depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The diazaspirodecane core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Allyloxy)carbonyl]-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
  • tert-Butyl 8-[(2-ethyl-1H-imidazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-2-carboxylate

Uniqueness

2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of the Boc protecting group. This combination provides stability and reactivity that are advantageous in synthetic chemistry and drug development.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-9-14(4-6-15-7-5-14)8-10(16)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCQABZUNBRISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 3
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 5
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid
Reactant of Route 6
2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid

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